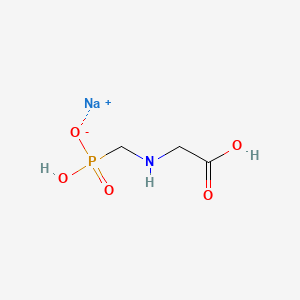

Glyphosate-sodium

Vue d'ensemble

Description

Glyphosate-sodium is a sodium salt form of glyphosate, a broad-spectrum systemic herbicide and crop desiccantThis inhibition disrupts the shikimic acid pathway, which is essential for the synthesis of aromatic amino acids in plants, leading to their death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glyphosate-sodium can be synthesized through the reaction of glyphosate acid with sodium hydroxide. This reaction generates heat, resulting in the partial evaporation of water and the formation of a sodium glyphosate paste . The paste can then be processed further to form a dry granular herbicidal composition.

Industrial Production Methods

Industrial production of glyphosate involves the synthesis of glyphosate from glycine and phosphorous trichloride. The process includes the formation of iminodiacetonitrile, which is then hydrolyzed to produce glyphosate. The glyphosate is subsequently neutralized with sodium hydroxide to form this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Glyphosate-sodium undergoes various chemical reactions, including:

Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA) and glycine.

Substitution: The sodium ion in this compound can be substituted with other cations to form different salts of glyphosate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use

Glyphosate-sodium is primarily used as a non-selective herbicide for controlling a wide range of weeds in agricultural settings. Its effectiveness is attributed to its ability to inhibit the shikimic acid pathway, which is crucial for the synthesis of aromatic amino acids in plants, fungi, and some microorganisms .

- Efficacy with Adjuvants : Research indicates that the efficacy of glyphosate can be enhanced when combined with various adjuvants. For instance, ammonium sulfate has been shown to improve weed control significantly compared to glyphosate alone .

- Formulation Variability : Different formulations of this compound exhibit varying absorption rates in plants. Studies have demonstrated that the isopropylamine salt formulation is absorbed differently than the trimesium formulation, impacting the overall effectiveness against specific weeds like velvetleaf and giant foxtail .

Environmental Monitoring

Detection in Food and Water

Recent advancements have led to the development of sensitive biosensors for detecting this compound residues in environmental samples. These biosensors utilize molecularly imprinted polymers and electrochemical techniques to achieve detection limits as low as 0.001 pg/mL .

- Case Study : A study highlighted the use of an electrochemiluminescent biosensor that demonstrated high sensitivity and selectivity for glyphosate detection in food and water samples, indicating its potential for environmental monitoring .

Health Research

Toxicological Studies

Research has also focused on the potential health impacts associated with glyphosate exposure. Studies have suggested that this compound may induce genotoxic effects under certain conditions.

- Genotoxicity Evidence : A significant body of research indicates that glyphosate can lead to DNA damage in various organisms, including human lymphocytes and animal models. For example, exposure to glyphosate was linked to an increase in chromosomal breaks in mice .

- Neurotoxicity Investigations : Recent studies have explored glyphosate’s impact on neurological health, revealing associations with oxidative stress and neuronal apoptosis. These findings suggest that glyphosate may affect cognitive functions through mechanisms involving calcium-calmodulin-dependent protein kinases .

Regulatory Considerations

Risk Assessments

The regulatory status of this compound has been under scrutiny due to its potential carcinogenic effects. The International Agency for Research on Cancer has classified glyphosate as a probable human carcinogen based on evidence from animal studies showing increased cancer risk .

- Regulatory Framework : The Environmental Protection Agency has continuously reviewed glyphosate's safety profile, leading to ongoing debates about acceptable exposure levels and environmental regulations surrounding its use .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Herbicide | Non-selective weed control | Enhanced efficacy with adjuvants |

| Environmental Monitoring | Detection in food/water | Biosensors achieving detection limits as low as 0.001 pg/mL |

| Health Research | Toxicological effects | Evidence of genotoxicity and neurotoxicity |

| Regulatory Considerations | Risk assessments for human health | Classified as probable carcinogen by IARC |

Mécanisme D'action

Glyphosate-sodium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the synthesis of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. By blocking this pathway, this compound prevents the production of essential proteins needed for plant growth, leading to the death of the plant .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Isopropylamine salt of glyphosate

- Potassium salt of glyphosate

- Ammonium salt of glyphosate

- Trimethylsulfonium salt of glyphosate

Uniqueness

Glyphosate-sodium is unique due to its specific ionic form, which affects its solubility and absorption in plants. Unlike other salts, this compound forms a paste that can be processed into a granular form, making it suitable for various agricultural applications .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this compound for effective weed control and other scientific purposes.

Activité Biologique

Glyphosate-sodium, a salt form of glyphosate, is widely used as a herbicide due to its effectiveness in inhibiting the shikimic acid pathway, which is essential for the growth of plants and some microorganisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for human health and the environment.

This compound functions primarily by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , a critical component of the shikimic acid pathway. This pathway is involved in the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are vital for protein synthesis in plants and microorganisms . The inhibition leads to:

- Reduced growth : Target organisms experience stunted growth and eventual death due to the depletion of essential amino acids.

- Antimicrobial properties : Glyphosate's action disrupts microbial populations in soil and gut microbiomes, potentially affecting nutrient availability .

Cytotoxic and Genotoxic Effects

Research indicates that this compound exhibits cytotoxic and genotoxic effects across various biological systems:

- Mammalian Cells : Studies have shown that glyphosate can induce oxidative stress in mammalian cells, leading to apoptosis and necrosis under certain conditions. For instance, exposure to glyphosate formulations resulted in reduced glutathione-S-transferase activity in Sertoli cells .

- Neurotoxicity : Glyphosate has been linked to neurotoxic effects, including decreased acetylcholinesterase (AChE) activity in brain tissues. This suggests potential implications for neurological health due to altered neuronal development and increased oxidative stress .

Effects on Immune System

This compound appears to influence immune system functions significantly:

- Inflammatory Responses : Exposure can lead to increased production of pro-inflammatory cytokines and alterations in lymphocyte functions. This may enhance susceptibility to infections or autoimmune conditions .

- Complement Cascade Alteration : Glyphosate exposure has been shown to disrupt the complement cascade, impacting immune responses further .

Impact on Gut Microbiome

Recent studies highlight glyphosate's effect on gut microbiota composition:

- Microbial Diversity : Glyphosate exposure can reduce microbial diversity in the gut, potentially leading to dysbiosis—a condition associated with various health issues including obesity and inflammatory bowel disease .

- Nutrient Absorption : Disruption of microbial communities may impair the synthesis of essential nutrients derived from microbial metabolism, such as tryptophan and phenylalanine, which are crucial for human health .

Case Studies

Several case studies illustrate the real-world implications of this compound exposure:

- Dewayne Johnson vs. Monsanto Company : This landmark case highlighted concerns over glyphosate's carcinogenic potential after Johnson developed non-Hodgkin lymphoma allegedly due to extensive exposure to Roundup (a glyphosate formulation). The court found sufficient evidence linking glyphosate exposure to cancer risk .

- Environmental Impact Assessments : Research conducted on agricultural lands has shown that glyphosate use correlates with shifts in soil microbial communities, which can affect soil health and crop productivity over time.

Research Findings Summary

Propriétés

IUPAC Name |

sodium;(carboxymethylamino)methyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.Na/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWICANUUQPYHOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1071-83-6 (Parent) | |

| Record name | Glyphosate-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034494036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

191.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34494-03-6 | |

| Record name | Glyphosate-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034494036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(phosphonomethyl)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYPHOSATE-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF2PK8YDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.